molecular formula C16H30 B14481804 Hexadeca-1,11-diene CAS No. 65734-21-6

Hexadeca-1,11-diene

Cat. No.: B14481804
CAS No.: 65734-21-6
M. Wt: 222.41 g/mol
InChI Key: CPBKHCJQKWDECV-UHFFFAOYSA-N
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Description

Hexadeca-1,11-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its long carbon chain with double bonds located at the first and eleventh positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadeca-1,11-diene can be synthesized through several methods, including the base-induced elimination of hydrogen halides from allylic halides. This method involves the use of strong bases such as sodium ethoxide or potassium tert-butoxide to induce the elimination reaction, resulting in the formation of the diene .

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of polyenes. These processes typically require the use of metal catalysts such as palladium or platinum to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: Hexadeca-1,11-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexadeca-1,11-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of hexadeca-1,11-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products. The stability of the resulting intermediates, such as carbocations, is influenced by resonance and hyperconjugation effects .

Comparison with Similar Compounds

Hexadeca-1,11-diene can be compared with other similar dienes such as:

    1,3-Butadiene: A shorter diene with double bonds at the first and third positions, commonly used in polymer synthesis.

    Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.

    Chloroprene (2-chloro-1,3-butadiene): A diene used in the manufacture of neoprene rubber.

Uniqueness: this compound’s uniqueness lies in its long carbon chain and the specific positioning of its double bonds, which confer distinct reactivity and properties compared to shorter dienes .

Properties

CAS No.

65734-21-6

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

hexadeca-1,11-diene

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,10,12H,1,4-9,11,13-16H2,2H3

InChI Key

CPBKHCJQKWDECV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCC=C

Origin of Product

United States

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